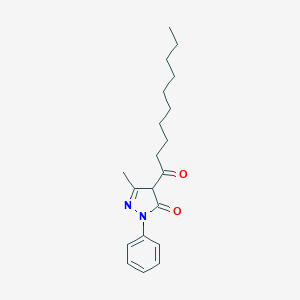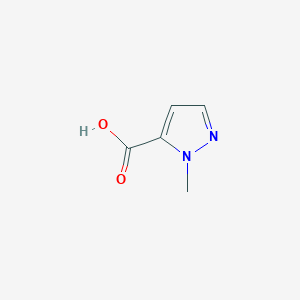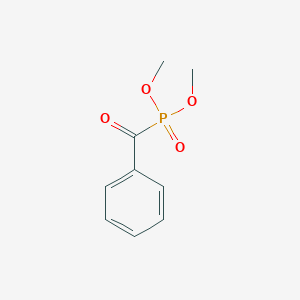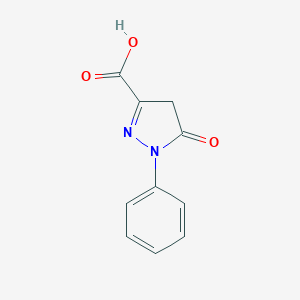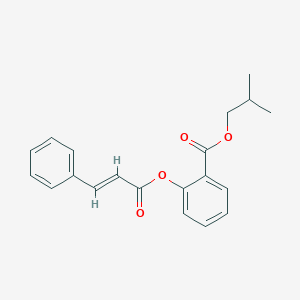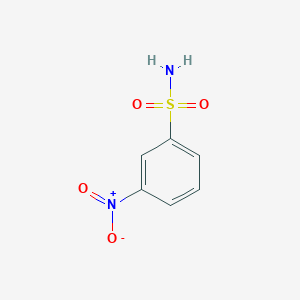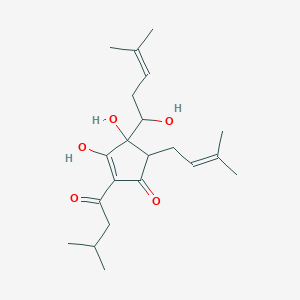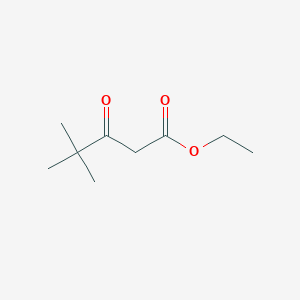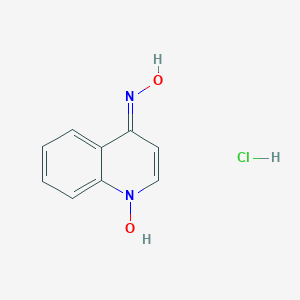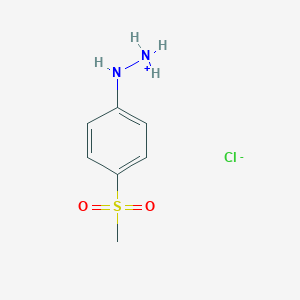
(4-(甲基磺酰基)苯基)肼盐酸盐
描述
(4-(Methylsulfonyl)phenyl)hydrazine hydrochloride is a derivative of aromatic hydrazine, which is a class of organic compounds characterized by the presence of a hydrazine group attached to an aromatic ring. These compounds often serve as intermediates in the synthesis of various chemicals, including pharmaceuticals and dyes. The specific compound contains a methylsulfonyl group, which is known to impart certain chemical properties such as increased solubility in polar solvents and potential biological activity.
Synthesis Analysis
The synthesis of aromatic hydrazines can be complex, involving multiple steps such as hydrolysis, amination, diazotization, and reduction processes. For example, the synthesis of 4-(2-N,N-dimethylamino-ethyl)sulfonyl-phenyl hydrazine, a related compound, starts from a para-ester and proceeds through these steps to yield the final product. Tin chloride is used as a catalyst to improve the yield, which can reach up to 85% . Although the synthesis of (4-(Methylsulfonyl)phenyl)hydrazine hydrochloride is not explicitly described, similar methods could be applied with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of aromatic hydrazines is typically confirmed using spectroscopic methods such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Elemental Analysis. These techniques allow for the verification of the chemical structure, functional groups, and purity of the compound. The melting point can also provide information about the purity and identity of the compound .
Chemical Reactions Analysis
Aromatic hydrazines can participate in various chemical reactions due to the presence of the hydrazine group. They can act as reductants, as seen in the reduction of graphene oxide (GO) to produce hydrophilic graphene (HG) . The hydrazine group can also be involved in the formation of azo compounds through diazotization reactions, which are important in dye chemistry. The sulfonyl group can enhance the reactivity and solubility of these compounds in polar solvents, which is beneficial for their application in different chemical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of (4-(Methylsulfonyl)phenyl)hydrazine hydrochloride are influenced by the presence of both the hydrazine and sulfonyl groups. These compounds are generally soluble in polar organic solvents and can exhibit broad pH stability. For instance, hydrophilic graphene synthesized using phenylhydrazine-4-sulfonic acid (a related compound) can disperse homogeneously in water and polar organic solvents, maintaining stability across a wide pH range . Additionally, these compounds can exhibit interesting biological properties, such as antioxidant activity, which could be relevant for pharmaceutical applications . The solubility and stability in various solvents and pH conditions are important for the practical use of these compounds in different fields, including materials science and medicine.
科学研究应用
抗肿瘤剂:Shyam 等人(1993 年)的一项研究探索了 1-酰基-1,2-双(甲基磺酰基)-2-(2-氯乙基)肼,它们是 1-(2-氯乙基)-1,2,2-三(甲基磺酰基)肼的类似物,针对小鼠白血病的抗肿瘤活性。一种化合物对多种白血病和实体瘤表现出显着的活性,表明其作为抗肿瘤剂的潜力 [Shyam 等,1993]
细胞毒性和抗菌活性:Sumangala 等人(2012 年)合成了包括 4-(甲基磺酰基)苯基乙酰肼在内的化合物,并评估了它们的细胞毒性、抗菌和抗真菌活性。一些衍生物表现出显着的生物活性,表明它们在抗菌应用中的潜力 [Sumangala 等,2012]
癌症治疗中的前药研究:Penketh 等人(2011 年)讨论了一种前药 KS119,它可以选择性地在实体瘤中发现的缺氧环境中释放细胞毒素。这种化合物与 1,2-双(甲基磺酰基)-1-(2-氯乙基)肼有关,由于其稳定的构象而具有独特的性质和不同的生物活性,在靶向癌症治疗中显示出潜力 [Penketh 等,2011]
体积分析:Singh 等人(1958 年)使用过硫酸钾作为体积试剂,直接测定包括苯肼盐酸盐在内的各种化合物。这展示了其在分析化学中的应用 [Singh 等,1958]
锥虫病和抗肿瘤剂:Shyam 等人(1990 年)合成了几种 1,2,2-三(磺酰基)肼,并评估了它们的锥虫病和抗肿瘤活性。这些化合物在治疗某些类型的白血病和实体瘤方面显示出疗效,突出了它们的治疗潜力 [Shyam 等,1990]
安全和危害
属性
IUPAC Name |
(4-methylsulfonylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-12(10,11)7-4-2-6(9-8)3-5-7;/h2-5,9H,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCMFSJTNVQJFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Methylsulfonyl)phenyl)hydrazine hydrochloride | |
CAS RN |
17852-67-4 | |
| Record name | 4-(Methylsulfonyl)phenylhydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of (4-(Methylsulfonyl)phenyl)hydrazine hydrochloride in the synthesis described in the paper?
A1: (4-(Methylsulfonyl)phenyl)hydrazine hydrochloride acts as a reagent in a regiospecific cyclization-dehydration reaction. It reacts with 1-[(4-(N-alkyl-N-(tert-butyloxycarbonyl)amino)-phenyl]-4,4,4-trifluorobutane-1,3-done in refluxing ethanol. This reaction leads to the formation of 1-(4-methanesulfonylphenyl)-5-[4-(N-alkylaminophenyl)]-3-(trifluoromethyl)-1H-pyrazoles, a group of pyrazole derivatives [].
Q2: Can you explain the mechanism of this reaction?
A2: While the paper doesn't delve into the detailed mechanism, it highlights that the reaction proceeds with the simultaneous loss of the N-tert-butyloxycarbonyl protecting group from the starting material []. This suggests a concerted mechanism where the hydrazine nitrogen attacks the carbonyl carbon of the 1,3-diketone moiety, followed by dehydration and subsequent deprotection to yield the final pyrazole structure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





